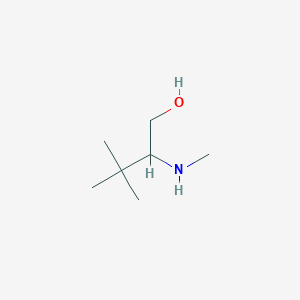
4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole
Übersicht
Beschreibung
4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole, also known as 3,4-dimethyl-4-bromopyrazole, is an organic compound with a molecular formula of C8H8BrN2. It is a white crystalline solid, soluble in water and other polar solvents. The compound is used in a variety of scientific research applications, including organic synthesis and pharmacological studies.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-(4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazolephenyl)-1H-pyrazole has a variety of scientific research applications. It is used in organic synthesis as an intermediate in the synthesis of other compounds, such as 4-bromo-3-(4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazolephenyl)piperidine. It is also used in pharmacological studies as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, the compound has been used in the synthesis of novel antimalarial agents.
Wirkmechanismus
The mechanism of action of 4-bromo-3-(4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazolephenyl)-1H-pyrazole is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the level of acetylcholine in the brain, which can have a variety of effects on the body, including increased alertness and improved cognitive performance.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-3-(4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazolephenyl)-1H-pyrazole are not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, leading to an increase in the level of acetylcholine in the brain. This increase in acetylcholine can have a variety of effects, including improved cognitive performance, increased alertness, and improved memory. In addition, the compound has been shown to have antimalarial activity.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-3-(4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazolephenyl)-1H-pyrazole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a useful compound for organic synthesis. In addition, the compound is relatively stable, making it suitable for long-term storage. However, the compound is also relatively toxic, and should be handled with care in the laboratory.
Zukünftige Richtungen
There are several potential future directions for 4-bromo-3-(4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazolephenyl)-1H-pyrazole research. One area of research is to further investigate its potential as an inhibitor of the enzyme acetylcholinesterase, which could lead to the development of new drugs for the treatment of Alzheimer’s disease and other neurological disorders. In addition, further research could be conducted into the compound’s antimalarial activity, which could lead to the development of new treatments for malaria. Finally, further research could be conducted into the compound’s potential as an organic synthesis intermediate, which could lead to the development of new compounds with unique properties.
Eigenschaften
IUPAC Name |
4-bromo-5-(3,4-dimethylphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-7-3-4-9(5-8(7)2)11-10(12)6-13-14-11/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFDEEFLXIXBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NN2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole | |
CAS RN |
1250379-75-9 | |
| Record name | 4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B3225507.png)








![2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B3225584.png)


![[1,2,4]Triazolo[1,5-a]pyridine, 7-methoxy-2-methyl-](/img/structure/B3225602.png)